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Compound of Interest

Compound Name: 1-Bromo-4-chlorobenzene-d4

Cat. No.: B591516

An In-Depth Technical Guide to 1-Bromo-4-chlorobenzene-d4

This technical guide provides a comprehensive overview of the physical and chemical
properties of 1-Bromo-4-chlorobenzene-d4, tailored for researchers, scientists, and drug
development professionals. The document details its characteristics, relevant experimental
protocols, and key analytical data.

Core Physical and Chemical Properties

1-Bromo-4-chlorobenzene-d4 is the deuterated analogue of 1-Bromo-4-chlorobenzene. The
substitution of hydrogen with deuterium, its stable isotope, makes it a valuable tool in
pharmaceutical research, particularly as an internal standard for quantitative analysis by
Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (GC-MS, LC-MS).[1] Deuteration
can also alter metabolic profiles, a strategy known as "deuterium-fortification," potentially
improving a drug's pharmacokinetic properties.[2]

Physicochemical Data

The following table summarizes the key physical and chemical properties of 1-Bromo-4-
chlorobenzene-d4 and its non-deuterated counterpart for comparison. Properties for the
deuterated compound are often estimated from the non-deuterated form, as bulk physical
properties like melting and boiling points are not significantly affected by isotopic substitution.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b591516?utm_src=pdf-interest
https://www.benchchem.com/product/b591516?utm_src=pdf-body
https://www.benchchem.com/product/b591516?utm_src=pdf-body
https://www.benchchem.com/product/b591516?utm_src=pdf-body
https://www.medchemexpress.com/1-bromo-4-chlorobenzene-d4.html
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_NMR_Based_Characterization_of_Deuterated_Compounds.pdf
https://www.benchchem.com/product/b591516?utm_src=pdf-body
https://www.benchchem.com/product/b591516?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b591516?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

1-Bromo-4-chlorobenzene- 1-Bromo-4-chlorobenzene

Property
d4 (Non-deuterated)
CAS Number 134415-42-2[3][4] 106-39-8[5]
Molecular Formula CeD4BrCl[4] CeH4BrCI[5][6]
Molecular Weight 195.48 g/mol [3][4] 191.45 g/mol [5][7]
Appearance Crystals / Solid Solid, Crystals[7]
Melting Point 64-67 °C (lit.) (estimated) 64-67 °C (Iit.)[8]
Boiling Point 196 °C (lit.) (estimated)[8] 196 °C (lit.)[8]
Purity >98%][4] 99%
InChi Key NHDODQWIKUYWMW- NHDODQWIKUYWMW-
UHFFFAOYSA-N[5] UHFFFAOYSA-N[5][9]

Synthesis and Chemical Reactivity

Dihalogenated aromatic compounds are valuable in synthetic organic chemistry due to the
presence of two halogen atoms that allow for selective functionalization.[9]

Synthesis

A common laboratory method for synthesizing 1-Bromo-4-chlorobenzene is the Sandmeyer
reaction.[9][10] This protocol can be adapted for the deuterated analogue by starting with a
deuterated precursor. The general steps involve:

o Diazotization: A primary aromatic amine (e.g., 4-Bromoaniline-d4) is treated with nitrous acid
(generated in situ from NaNO2 and a strong acid like HCI) to form a diazonium salt.[10]

¢ Nucleophilic Substitution: The diazonium salt is then reacted with a copper(l) halide, such as
copper(l) chloride (CuCl), which replaces the diazonium group with a chloride ion to yield the
final product.[10]

Reactivity
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1-Bromo-4-chlorobenzene can undergo nucleophilic aromatic substitution (SNAr) reactions,
where a nucleophile displaces one of the halides.[9] The differential reactivity of the C-Br and
C-Cl bonds can be exploited for sequential, controlled introduction of other functional groups. It
is also a key substrate in cross-coupling reactions like Suzuki and Heck couplings.

Analytical Characterization Workflow

The comprehensive characterization of 1-Bromo-4-chlorobenzene-d4 is crucial to confirm its
identity, purity, and the extent of deuterium incorporation. A combination of spectroscopic and
chromatographic techniques is employed for this purpose.[11]
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Caption: Workflow for the analytical characterization of 1-Bromo-4-chlorobenzene-d4.
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Experimental Protocols

Detailed methodologies are essential for the accurate analysis of deuterated compounds.

Protocol 1: NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) is the most powerful tool for characterizing deuterated
compounds, confirming deuterium incorporation and determining isotopic purity.[2]

o Objective: To confirm the molecular structure and determine the sites and percentage of
deuterium incorporation.

e Instrumentation: 300 MHz (or higher) NMR Spectrometer.

o Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated
solvent (e.g., Chloroform-d, CDCIs) in an NMR tube.

o Methodology:

o H (Proton) NMR: This spectrum is used to identify and quantify any remaining protons.
The significant reduction or absence of signals in the aromatic region compared to the
non-deuterated standard confirms high levels of deuteration.[2]

» Expected Spectrum: For the non-deuterated analogue, the 1,4-disubstituted pattern
gives two sets of doublets.[9][12] For the d4 version, these signals will be nearly absent.

o 2H (Deuterium) NMR: This experiment directly observes the deuterium nuclei, confirming
the specific sites of deuteration.[2]

» Key Parameters: A specific deuterium probe is used. The resulting spectrum should
show a signal in the aromatic region corresponding to the C-D bonds.

o 13C (Carbon-13) NMR: This analysis provides information on the carbon backbone.
Deuteration causes small upfield shifts (isotope effects) and characteristic splitting
patterns (C-D coupling), which further confirms deuteration.[2]

» Pulse Sequence: Standard proton-decoupled single-pulse experiment.[2]
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= Number of Scans: Several hundred to thousands of scans are typically required.[2]

Protocol 2: Gas Chromatography-Mass Spectrometry
(GC-MS)

GC-MS is used to determine the molecular weight and assess the purity of the compound.
o Objective: To confirm the molecular weight, isotopic distribution, and chemical purity.
e Methodology:

o Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent
(e.g., dichloromethane or ethyl acetate).

o GC Separation: Inject the sample into a GC equipped with a suitable capillary column
(e.g., nonpolar DB-5 or similar). The temperature program should be optimized to ensure
good separation from any impurities.

o MS Analysis: The mass spectrometer, operating in Electron lonization (El) mode, will
detect the eluting compound.

» Data Analysis:

o The mass spectrum will show the molecular ion peak (M*). For 1-Bromo-4-
chlorobenzene-d4, this will be at m/z 195/197/199, reflecting the isotopic distribution of Br
and Cl, shifted by +4 mass units compared to the non-deuterated compound (m/z
190/192/194).[5]

o The purity is determined by the relative area of the main peak in the chromatogram.

Spectroscopic Data Summary

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_NMR_Based_Characterization_of_Deuterated_Compounds.pdf
https://www.benchchem.com/product/b591516?utm_src=pdf-body
https://www.benchchem.com/product/b591516?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/p-Bromochlorobenzene
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b591516?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Deuterated (CeD4BrCl) -

Analysis Type Non-deuterated (CsH4BrCl) )
Expected Observations

M+ peaks shifted to m/z 194,
M s ) M+ peaks at m/z 190, 192, 196, 198 (reflecting CeD4BrClI).
ass Spec
P 194.[5] The exact pattern depends on

isotopic purity.

Significant reduction or
'H NMR Two doublets in the aromatic absence of signals in the
region (~7.1-7.4 ppm).[9][12] aromatic region. Residual

proton signals may be present.

o ] Similar carbon signals but with
Shows distinct signals for the

13C NMR substituted and unsubstituted

carbons in the aromatic ring.

characteristic C-D coupling
patterns and slight upfield
isotopic shifts.[2]

) Absence of aromatic C-H
C-H stretching > 3000 cm™1, C-
] stretches. Presence of C-D
IR Spectroscopy Cl stretching, and C-Br

stretching bands (typicall
stretching bands.[10] 9 (typically

~2200-2300 cm™1).

Safety and Handling

1-Bromo-4-chlorobenzene is considered a hazardous substance.[7] It may cause skin and eye
irritation and is harmful if inhaled or swallowed.[6][7] It is also toxic to aquatic organisms.[3][7]

o Personal Protective Equipment (PPE): Wear safety glasses with side-shields, chemical-
resistant gloves, and a lab coat.[7][13] Use a dust mask or respirator if handling as a powder.

» Handling: Use in a well-ventilated area or a fume hood. Avoid dust formation.[6] Avoid
contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7]

o Storage: Keep containers securely sealed in a dry, well-ventilated place. Avoid contamination
with oxidizing agents.[7]

» Spills: For minor spills, remove ignition sources and clean up using dry procedures to avoid
generating dust. For major spills, alert emergency responders.[7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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